1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide CAS number and properties
The following technical guide provides an in-depth analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide , a critical heterocyclic scaffold in modern medicinal chemistry. [1] Executive Summary & Identity 1-methyl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide , a critical heterocyclic scaffold in modern medicinal chemistry.
[1]
Executive Summary & Identity
1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide is a fused bicyclic heteroaromatic system utilized primarily as a pharmacophore in the development of kinase inhibitors and soluble Guanylate Cyclase (sGC) stimulators. Its structure mimics the purine base adenine, allowing it to function as an ATP-competitive scaffold in enzyme inhibition.
Soluble in DMSO, DMF; sparingly soluble in Methanol; insoluble in water.[1]
Synthetic Methodology
The synthesis of this scaffold requires a convergent approach, typically building the pyridine ring onto a pre-formed pyrazole core, followed by late-stage functionalization.
Core Synthesis & Functionalization Workflow
The most robust industrial route involves the Gould-Jacobs type cyclization or condensation with malonaldehyde equivalents, followed by electrophilic chlorosulfonation.
Step 1: Formation of the Pyrazolo[3,4-b]pyridine Core
The reaction initiates with 5-amino-1-methylpyrazole . Condensation with 1,1,3,3-tetramethoxypropane (a malonaldehyde equivalent) in acidic media (AcOH/HCl) yields the unsubstituted 1-methyl-1H-pyrazolo[3,4-b]pyridine.
Mechanism:[2][3] Acid-catalyzed Schiff base formation followed by cyclization and elimination of methanol.
The fused system is subjected to Chlorosulfonic acid (ClSO
H) . The C5 position (beta to the pyridine nitrogen) is the most nucleophilic site on the deactivated pyridine ring, favored by the electron-donating influence of the fused pyrazole nitrogen.
Critical Parameter: Temperature control (0°C
80°C) is vital to prevent over-sulfonation or decomposition.
Step 3: Ammonolysis
The resulting sulfonyl chloride (CAS 1423032-80-7) is treated with aqueous or gaseous ammonia in an inert solvent (THF or DCM) to yield the final sulfonamide.
Figure 1: Step-wise synthetic pathway from aminopyrazole precursor to final sulfonamide.
Reactivity & Derivatization
The 5-sulfonamide group serves as a versatile handle for further chemical elaboration. In drug discovery, this moiety is rarely left as a primary sulfonamide (-SO
NH) but is derivatized to tune potency and solubility.
Key Reaction Vectors
N-Alkylation/Acylation: The sulfonamide nitrogen is acidic (pKa ~10). It can be deprotonated with weak bases (K
CO, CsCO) and reacted with alkyl halides or acyl chlorides to generate N-substituted sulfonamides .
C3-Functionalization: The C3 position of the pyrazole ring is susceptible to electrophilic halogenation (e.g., NIS or NBS). A C3-iodo derivative allows for Suzuki-Miyaura coupling , enabling the introduction of aryl or heteroaryl groups to expand the pharmacophore.
Figure 2: Divergent synthesis strategies for library generation.
Therapeutic Applications
The pyrazolo[3,4-b]pyridine sulfonamide scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for quinoline or purine rings.
Kinase Inhibition
This scaffold binds to the ATP-binding pocket of various kinases. The sulfonamide group often forms critical hydrogen bonds with the "hinge region" or the "gatekeeper" residues of the kinase active site.
Targets: ERK (Extracellular Signal-Regulated Kinase), BRAF, and JAK family kinases.
sGC Stimulation
Analogs of this structure (e.g., Riociguat derivatives) act as stimulators of soluble Guanylate Cyclase (sGC). While Riociguat itself is a pyrimidine, the pyrazolo[3,4-b]pyridine core is a proven backup scaffold that offers improved metabolic stability profiles.
Carbonic Anhydrase Inhibition
Primary sulfonamides (-SO
NH) are classic zinc-binding groups (ZBG) for Carbonic Anhydrases (CA). This specific scaffold has shown selectivity for tumor-associated isoforms (CA IX/XII), making it a candidate for hypoxic tumor targeting.
Safety & Handling (MSDS Summary)
GHS Classification: Warning.
Hazard Statements:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Handling: Use in a fume hood with nitrile gloves. The sulfonyl chloride precursor (CAS 1423032-80-7) is moisture-sensitive and corrosive (produces HCl upon hydrolysis); handle under inert atmosphere (N
/Ar).
References
PubChem Compound Summary. 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide (CID 75458068). National Library of Medicine. Link
Accela ChemBio. Product Analysis: CAS 1797073-53-0.[1][4]Link
Enamine Store. Building Block: 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride (CAS 1423032-80-7).Link
MDPI Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Link
Frontier Specialty Chemicals. Pyrazolesulfonamide derivatives in synthesis.Link
The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrazolo-Pyridine Sulfonamides
Abstract The pyrazolo-pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. When coupled with a sulfonamid...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo-pyridine scaffold, a privileged heterocyclic motif in medicinal chemistry, has garnered significant attention for its remarkable versatility and therapeutic potential. When coupled with a sulfonamide moiety, this chemical architecture gives rise to a class of compounds with a broad spectrum of biological activities, most notably as potent enzyme inhibitors. This in-depth technical guide provides a comprehensive exploration of the structure-activity relationships (SAR) of pyrazolo-pyridine sulfonamides, with a primary focus on their role as carbonic anhydrase and kinase inhibitors. We will dissect the intricate interplay between structural modifications and biological outcomes, offering a detailed examination of the synthetic methodologies, bio-assay protocols, and the molecular-level interactions that govern their inhibitory prowess. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the chemical landscape of pyrazolo-pyridine sulfonamides and leverage SAR insights for the rational design of novel therapeutic agents.
Introduction: The Pyrazolo-Pyridine Sulfonamide Core - A Scaffold of Therapeutic Promise
The fusion of a pyrazole and a pyridine ring creates the pyrazolo-pyridine bicyclic system, a scaffold that mimics the purine core of endogenous nucleosides and thus can interact with a wide array of biological targets.[1] The addition of a sulfonamide group (-SO₂NH₂) introduces a critical pharmacophore known for its ability to coordinate with metal ions in enzyme active sites and participate in key hydrogen bonding interactions.[2][3] This combination has proven to be a fruitful strategy in the development of inhibitors for various enzyme families, including carbonic anhydrases and protein kinases, which are implicated in a multitude of pathological conditions ranging from glaucoma and edema to cancer and inflammatory diseases.[1][2][4]
Understanding the structure-activity relationship (SAR) is paramount in medicinal chemistry. It is the compass that guides the optimization of a lead compound into a viable drug candidate. For pyrazolo-pyridine sulfonamides, the SAR landscape is multifaceted, with subtle changes in the substitution pattern on either the heterocyclic core or the sulfonamide tail dramatically influencing potency, selectivity, and pharmacokinetic properties. This guide will illuminate these relationships, providing a foundational understanding for the rational design of next-generation inhibitors.
Synthetic Strategies: Forging the Pyrazolo-Pyridine Sulfonamide Scaffold
The construction of the pyrazolo-pyridine sulfonamide core is a critical first step in exploring its SAR. A prevalent and efficient method involves the condensation of a dienamine intermediate with a pre-functionalized sulfonamide-containing amine.[2][5][6] This approach allows for the modular assembly of a diverse library of analogs, facilitating a systematic investigation of the SAR.
General Synthetic Workflow
The following diagram illustrates the common synthetic route to pyrazolo[4,3-c]pyridine sulfonamides:
Caption: General workflow for the synthesis of pyrazolo-pyridine sulfonamides.
Detailed Experimental Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides
This protocol is a generalized procedure based on established literature methods.[2][6]
Materials:
Dienamine intermediate (e.g., derived from dimethyl acetonedicarboxylate) (1.0 eq)
Recrystallization or column chromatography supplies
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the dienamine intermediate (1.0 equivalent) and the selected sulfonamide-containing amine (1.05 equivalents).
Solvent Addition: Add anhydrous methanol to the flask to dissolve or suspend the reactants. The volume should be sufficient to allow for efficient stirring.
Reaction: Heat the reaction mixture to reflux using a heating mantle. Maintain the reflux for approximately 1-4 hours.
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., dichloromethane/methanol or hexane/ethyl acetate) should be determined beforehand. The reaction is considered complete when the starting materials are consumed.
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid by vacuum filtration and wash it with cold methanol. If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by either recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[6] For polar compounds, a mobile phase gradient of dichloromethane/methanol is often effective.
Structure-Activity Relationship (SAR) Analysis
The biological activity of pyrazolo-pyridine sulfonamides is exquisitely sensitive to their substitution patterns. This section will delve into the SAR of this scaffold, primarily focusing on its potent inhibitory effects on carbonic anhydrases and protein kinases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][7] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various diseases. Pyrazolo-pyridine sulfonamides have emerged as a promising class of CA inhibitors.[2][7]
The sulfonamide moiety is the key zinc-binding group, with the nitrogen atom coordinating to the zinc ion in the enzyme's active site.[3] The pyrazolo-pyridine core serves as a scaffold to position the sulfonamide for optimal binding and to make additional interactions with the active site residues, thereby influencing potency and isoform selectivity.
Key SAR Insights for Carbonic Anhydrase Inhibition:
The Sulfonamide Group: The unsubstituted -SO₂NH₂ group is essential for potent CA inhibition, as it directly interacts with the catalytic zinc ion.
Linker between the Scaffold and Sulfonamide: The nature and length of the linker connecting the pyrazolo-pyridine core to the benzenesulfonamide ring significantly impact activity.
An N-methylpropionamide linker has been shown to be beneficial for hCA I inhibitory activity.[8]
A simple ethyl linker can be detrimental to activity against some isoforms.[8]
Substituents on the Pyrazolo-pyridine Core: Modifications on the heterocyclic system can fine-tune the inhibitory profile and selectivity. The specific substitution pattern dictates interactions with the hydrophilic and hydrophobic regions of the CA active site.
The following diagram illustrates the key structural features influencing the SAR of pyrazolo-pyridine sulfonamides as carbonic anhydrase inhibitors:
Caption: Key SAR determinants for pyrazolo-pyridine sulfonamide CA inhibitors.
Quantitative SAR Data for Carbonic Anhydrase Inhibition:
The following table summarizes the inhibitory activity (Ki, nM) of a series of pyrazolo[4,3-c]pyridine sulfonamides against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, and hCA XII).
*Acetazolamide (AAZ) is a standard CA inhibitor used as a reference compound.
Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4] The pyrazolo-pyridine scaffold is a well-established "hinge-binding" motif in kinase inhibitors, capable of forming key hydrogen bonds with the backbone of the kinase hinge region.[6][9] The sulfonamide group can provide additional interactions and influence the overall physicochemical properties of the inhibitor.
Several pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent kinase inhibitors.[4][10]
Key SAR Insights for Kinase Inhibition:
The Pyrazolo-pyridine Core: The specific isomer of the pyrazolo-pyridine core is crucial. For instance, 1H-pyrazolo[3,4-b]pyridines are common in kinase inhibitor design.[6]
Substituents at C3 and N1 positions: These positions are frequently modified to explore interactions with the solvent-exposed region and the ribose-binding pocket of the ATP-binding site.
The Sulfonamide Moiety: While not always a direct hinge-binder, the sulfonamide group can form important hydrogen bonds with active site residues or modulate the compound's solubility and cell permeability. For example, vinyl sulfonamides have been explored as warheads for covalent inhibitors.[9]
Quantitative SAR Data for Kinase Inhibition:
The following table presents the inhibitory activity (IC₅₀) of selected pyrazolo-pyridine derivatives against various kinases.
Biological Evaluation: Methodologies for Assessing Inhibitory Activity
The robust evaluation of the biological activity of pyrazolo-pyridine sulfonamides is essential for establishing a reliable SAR. This section outlines a standard protocol for assessing carbonic anhydrase inhibition.
Stopped-Flow CO₂ Hydrase Assay for Carbonic Anhydrase Inhibition
This is a widely used method to determine the kinetic parameters of CA inhibition.[2][7][8] The assay measures the rate of pH change resulting from the CA-catalyzed hydration of CO₂.
Principle:
The hydration of CO₂ produces bicarbonate and a proton, leading to a decrease in pH. A pH indicator dye is used to monitor this change spectrophotometrically in a stopped-flow instrument, which allows for the rapid mixing of reactants and the measurement of initial reaction rates.
Experimental Workflow:
Caption: Workflow for the stopped-flow CO₂ hydrase assay.
Step-by-Step Protocol:
Reagent Preparation:
Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
Enzyme Solution: Prepare a stock solution of the purified carbonic anhydrase isoform in the assay buffer.
Inhibitor Solutions: Prepare a series of dilutions of the pyrazolo-pyridine sulfonamide test compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
CO₂ Solution: Prepare a saturated solution of CO₂ in water by bubbling CO₂ gas through chilled deionized water.
Instrument Setup: Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25 °C).
Measurement of Uncatalyzed Rate: Mix the buffer solution with the CO₂-saturated water in the stopped-flow instrument and record the rate of pH change in the absence of the enzyme.
Measurement of Catalyzed Rate: Mix the enzyme solution with the CO₂-saturated water and record the initial rate of the catalyzed reaction.
Inhibition Assay: Pre-incubate the enzyme with various concentrations of the inhibitor for a defined period. Then, mix the enzyme-inhibitor solution with the CO₂-saturated water and record the initial rates of the inhibited reaction.
Data Analysis:
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
Determine the IC₅₀ value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
The pyrazolo-pyridine sulfonamide scaffold represents a highly versatile and fruitful platform for the design of potent and selective enzyme inhibitors. The structure-activity relationships discussed in this guide highlight the critical role of specific structural modifications in dictating biological activity against carbonic anhydrases and protein kinases. The modular nature of the synthesis allows for extensive chemical exploration, enabling the fine-tuning of inhibitory profiles and ADME properties.
Future research in this area will likely focus on several key aspects:
Exploration of Novel Isomers: While the [4,3-c] and [3,4-b] isomers have been extensively studied, other pyrazolo-pyridine isomers may offer unique biological activities.
Rational Design of Isoform-Selective Inhibitors: Leveraging computational modeling and a deeper understanding of the structural biology of target enzymes will facilitate the design of inhibitors with improved selectivity, thereby reducing off-target effects.
Expansion to New Biological Targets: The privileged nature of the pyrazolo-pyridine sulfonamide scaffold suggests its potential for inhibiting other enzyme classes and protein-protein interactions.
Development of Covalent and Allosteric Inhibitors: Moving beyond traditional competitive inhibition, the design of covalent and allosteric modulators based on this scaffold could lead to compounds with novel mechanisms of action and improved therapeutic windows.
By continuing to unravel the intricate structure-activity relationships of pyrazolo-pyridine sulfonamides, the scientific community is well-positioned to develop novel and effective therapeutic agents for a wide range of human diseases.
References
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
Cushing, T. D., et al. (2002). Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(19), 2767-2770. [Link]
Geronikaki, A. (2022). PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. Abstract Book of International Scientific-Practical Conference, 1(1), 12. [Link]
Hollingsworth, R. I., et al. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]
Heck, M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 692, 1-22. [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]
Lee, J. H., et al. (2016). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Oncotarget, 7(46), 75399–75411. [Link]
Borrell, J. I., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Scientific Reports, 7, 45031. [Link]
Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12502. [Link]
Wang, Y., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368-1383. [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]
Wang, J., et al. (2024). Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
Borrell, J. I., et al. (2017). (PDF) A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
Phillipson, L. J., et al. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry, 23(19), 6280-6296. [Link]
Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 820. [Link]
El-Damasy, A. K., et al. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]
De Vivo, M., et al. (2016). Kinetic and Structural Insights into the Mechanism of Binding of Sulfonamides to Human Carbonic Anhydrase by Computational and Experimental Studies. Journal of Medicinal Chemistry, 59(9), 4005-4010. [Link]
El-Adl, K., et al. (2025). Design, Synthesis, and 2D QSAR Analysis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives as Pim-1 Kinase Inhibitors for the Treatment of MCF-7 Breast Cancer. Drug Development Research, 86(7), e70168. [Link]
El-Sayed, M. A. A., et al. (2022). SAR and IC 50 values of pyrazolo[4,3-h]quinazoline derivatives against cyclin dependent kinase. ResearchGate. [Link]
El-Sayed, M. A. A., et al. (2022). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. ResearchGate. [Link]
Bakholdina, A. V., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. Molecules, 28(2), 798. [Link]
Application Note: Regioselective Chlorosulfonation of 1-Methyl-1H-pyrazolo[3,4-b]pyridine
Abstract & Strategic Significance The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat) an...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore in soluble Guanylate Cyclase (sGC) stimulators (e.g., Riociguat) and various kinase inhibitors. Functionalization of the C3 position is critical for expanding Structure-Activity Relationships (SAR).
This application note details the direct chlorosulfonation of 1-methyl-1H-pyrazolo[3,4-b]pyridine to yield 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-sulfonyl chloride . Unlike simple aromatics, this fused heterocyclic system presents a regioselectivity challenge: the pyridine ring is electron-deficient and deactivating, while the pyrazole ring is electron-rich. This protocol leverages the intrinsic nucleophilicity of the pyrazole C3 position to achieve high regioselectivity using a chlorosulfonic acid/thionyl chloride system.
Reaction Mechanism & Regioselectivity Logic
The Electrophilic Challenge
The substrate contains two nitrogenous rings. Under the highly acidic conditions of chlorosulfonation:
Pyridine Ring (N7): Protonates immediately (
), forming a pyridinium cation. This exerts a strong inductive ($ -I -M $) deactivating effect, rendering the pyridine ring inert to Electrophilic Aromatic Substitution (EAS).
Pyrazole Ring (N1/N2): While the N2 lone pair is part of the aromatic sextet, the C3 carbon remains the most nucleophilic site. The N1-methyl group provides weak activation.
Consequently, the sulfonyl group is directed exclusively to the C3 position .
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway, highlighting the critical protonation event that enforces regioselectivity.
Figure 1: Mechanistic pathway showing the deactivation of the pyridine ring via protonation, forcing electrophilic attack at the pyrazole C3 position.
Pre-Lab Planning & Safety
Critical Safety Parameters
Hazard
Source
Mitigation Strategy
Violent Reaction with Water
Chlorosulfonic acid (), Thionyl chloride ()
All glassware must be oven-dried. Quench steps must be performed on ice with extreme slowness.
Corrosive Fumes
HCl and gas evolution
Reaction must be vented through a caustic scrubber (NaOH trap).
Thermal Runaway
Initial addition
Maintain internal temperature C during acid addition.
Reagent Stoichiometry
Substrate: 1.0 equiv
Chlorosulfonic Acid (
): 5.0 - 10.0 equiv (Acts as solvent and reagent)
Thionyl Chloride (
): 2.0 - 3.0 equiv (Ensures conversion of sulfonic acid to sulfonyl chloride)
Detailed Experimental Protocol
Phase 1: Setup and Addition
Apparatus: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a reflux condenser, and a thermometer. Connect the condenser outlet to a caustic scrubber (10% NaOH).
Inert Atmosphere: Flush the system with dry Nitrogen (
) or Argon.
Charging Acid: Charge Chlorosulfonic acid (5.0 equiv) into the flask. Cool to 0°C using an ice/salt bath.
Substrate Addition: Add 1-methyl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv) portion-wise over 15–20 minutes.
Note: The reaction is exothermic. Ensure internal temperature does not exceed 10°C.
Observation: The solution typically turns yellow/orange upon protonation.
Phase 2: Reaction and Chlorination
Initial Stirring: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) over 1 hour.
Thionyl Chloride Addition: Add Thionyl chloride (2.5 equiv) dropwise to the reaction mixture at RT.
Heating: Gradually heat the mixture to 60–70°C .
Monitoring: Monitor gas evolution (HCl/
). Stir for 4–6 hours.
Checkpoint: Take a 50
L aliquot, quench into MeOH, and analyze by LC-MS. The sulfonyl chloride will appear as the methyl sulfonate ester () or the sulfonic acid () depending on workup speed. Look for the disappearance of the starting material ().
Phase 3: Quench and Isolation (The "Critical Step")
Sulfonyl chlorides are hydrolytically unstable, especially in warm acidic water. This step requires precision.
Cooling: Cool the reaction mixture to RT, then to < 5°C.
Quench: Pour the reaction mixture slowly onto a stirred slurry of crushed ice (approx. 10x weight of acid) .
Caution: Violent hissing and sputtering will occur. Wear a full face shield.
Extraction: Immediately extract the aqueous slurry with Dichloromethane (DCM) (
volumes).
Note: Do not allow the aqueous layer to sit; hydrolysis to the sulfonic acid will occur.
Washing: Wash combined organics with cold brine (
) and cold saturated (, quickly) to remove residual acid.
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at < 35°C.
Phase 4: Experimental Workflow Diagram
Figure 2: Operational workflow emphasizing temperature control during addition and quench phases.
Characterization & Troubleshooting
Expected Analytical Data
Physical State: Off-white to yellow solid.
1H NMR (CDCl3):
The C3-H signal (typically
8.0–8.2 ppm in the parent) will disappear.
The Pyridine protons (H4, H5, H6) will shift downfield due to the electron-withdrawing sulfonyl group.
N-Methyl singlet remains (approx
4.1 ppm).
LC-MS:
Sulfonyl chlorides often hydrolyze on LC-MS columns. Expect to see the sulfonic acid mass (
) or the methyl ester if MeOH is used in the mobile phase ().
Troubleshooting Table
Issue
Probable Cause
Corrective Action
Low Yield / Hydrolysis
Quench was too hot or extraction too slow.
Use more ice. Ensure DCM is added immediately. Keep all washes < 5°C.
No Reaction
Temperature too low; Pyridine ring deactivation too strong.
Increase temperature to 90°C. Add (1.1 equiv) to boost electrophilicity.
Regioisomers
Unlikely, but possible if N-methyl is lost.
Check NMR. C3 is the only activated position. If C5 substitution is seen, check starting material purity.
Alternative "Contingency" Route
If the direct chlorosulfonation yields are poor (< 30%) due to the deactivating nature of the fused pyridine, utilize the Sandmeyer-type approach:
Using 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide as a kinase inhibitor scaffold
Application Note: Strategic Utilization of the 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Scaffold in Kinase Discovery Introduction: The Scaffold Advantage In the realm of kinase inhibitor design, the 1H-pyrazolo[...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of the 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Scaffold in Kinase Discovery
Introduction: The Scaffold Advantage
In the realm of kinase inhibitor design, the 1H-pyrazolo[3,4-b]pyridine system is a "privileged scaffold," revered for its ability to mimic the adenine ring of ATP. By introducing a sulfonamide moiety at the 5-position and a methyl group at the N1-position , researchers create a highly versatile pharmacophore (Figure 1).
This specific scaffold configuration offers three distinct medicinal chemistry advantages:
Hinge Binding Fidelity: The pyridine nitrogen (N7) serves as a critical hydrogen bond acceptor for the kinase hinge region (typically interacting with the backbone NH of the "gatekeeper+2" residue).
Vector Control: The 5-sulfonamide group acts as a rigid vector, directing substituents into the solvent-exposed region or the ribose-binding pocket, depending on the binding mode. This is crucial for tuning selectivity and physicochemical properties (solubility, LogD).
Tautomeric Lock: The 1-methyl substitution locks the pyrazole tautomer, preventing "binding mode flip" and improving oral bioavailability by reducing the number of hydrogen bond donors (HBD), which often correlates with better membrane permeability.
This guide details the protocol for utilizing 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide as a starting point for generating a targeted kinase inhibitor library.
Chemical Synthesis & Library Generation
The synthesis of this scaffold requires a robust workflow that allows for late-stage diversification. We utilize a "Chlorosulfonylation-Amidation" strategy.
Protocol 1: Scaffold Synthesis and Diversification
Objective: Synthesize a library of sulfonamides from the core 1-methyl-1H-pyrazolo[3,4-b]pyridine.
Reagents:
Starting Material: 1-methyl-1H-pyrazolo[3,4-b]pyridine (commercially available or synthesized via condensation of 5-amino-1-methylpyrazole with malondialdehyde).
Reagent A: Chlorosulfonic acid (
).
Reagent B: Thionyl chloride (
) (optional, for driving conversion).
Amine Library: Primary and secondary amines (
).
Step-by-Step Methodology:
Chlorosulfonation (The "Warhead" Installation):
Cool Chlorosulfonic acid (5.0 eq) to 0°C in a dry flask under Argon.
Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS (aliquot quenched in methanol).
Note: If conversion is incomplete, add
(2.0 eq) and reflux for an additional 2 hours.
Workup: Pour the reaction mixture onto crushed ice carefully. The sulfonyl chloride intermediate will precipitate. Filter, wash with cold water, and dry under vacuum. Store at -20°C; use immediately if possible.
Library Coupling (Parallel Synthesis):
Dissolve the sulfonyl chloride (1.0 eq) in anhydrous DCM or THF.
Aliquot into a 96-well reaction block.
Add Pyridine or DIPEA (3.0 eq) as a base.
Add specific Amine (
) (1.2 eq) to each well.
Shake at Room Temperature (RT) for 12 hours.
Purification: Evaporate solvent. Resuspend in DMSO/MeOH. Purify via Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
Data Output:
Generate a table of synthesized analogs.
Once the library is generated, the critical step is determining potency and selectivity. We recommend a biphasic screening approach: Biochemical FRET followed by Cellular Target Engagement.
Protocol 2: TR-FRET Kinase Assay (Biochemical)
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the phosphorylation of a specific substrate peptide. The 1-methyl-1H-pyrazolo[3,4-b]pyridine core is particularly relevant for kinases like SGK1 , c-Met , and TBK1 .
Workflow Visualization (DOT):
Figure 1: TR-FRET Assay Workflow for High-Throughput Screening of Sulfonamide Analogs.
Detailed Steps:
Preparation: Dilute compounds in 100% DMSO to 100x final concentration.
Plating: Transfer 50 nL of compound to a 384-well low-volume white plate.
Enzyme Mix: Add 5 µL of Kinase Buffer containing the specific Kinase (e.g., c-Met, 0.5 nM final) and Peptide Substrate (e.g., Poly-Glu-Tyr, 200 nM). Incubate 10 min to allow inhibitor binding.
Read: Measure fluorescence emission at 615 nm and 665 nm on a multimode plate reader (e.g., EnVision).
Analysis: Calculate
using a 4-parameter logistic fit.
Application Note: Structural Logic & SAR
When analyzing the data from the protocols above, the researcher must interpret the Structure-Activity Relationship (SAR) based on the scaffold's binding mode.
The "1-Methyl" Effect:
Observation: If the 1-methyl group (N1) is removed (yielding a free NH), potency often drops for kinases that require a hydrophobic clamp in that region, but increases for kinases that require a hydrogen bond donor to the hinge carbonyl.
Guidance: Use the 1-methyl scaffold to target kinases with a "Gatekeeper+2" residue that is hydrophobic or where the pocket volume is restricted.
The Sulfonamide Vector (Position 5):
Solvent Front: Substituents here (e.g., piperazines, morpholines) usually point towards the solvent. This is the ideal position to append solubilizing groups without disrupting the hinge binding.
Selectivity: Introducing bulky aromatic groups (e.g., 3-fluoroaniline in PP-S-004 ) can induce a "DFG-out" conformation in some kinases, potentially converting a Type I inhibitor into a Type II inhibitor.
Pathway Visualization (Mechanism of Action):
Figure 2: Mechanism of Action for Pyrazolo[3,4-b]pyridine Kinase Inhibitors.
References
Ortega, M. A., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.[1]
Duan, Y., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry.[2]
Northrup, A. B., et al. (2013). Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4,5]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor.[3] Journal of Medicinal Chemistry.[1]
Halland, N., et al. (2015). Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors.[4] ACS Medicinal Chemistry Letters.[4]
PubChem. (n.d.). 1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonamide Compound Summary. National Library of Medicine.
Technical Support Center: Solubility Enhancement of Pyrazolo[3,4-b]pyridine Sulfonamides in DMSO
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for enhancing the solubility of pyrazolo[3,4-b]pyridine sulfonamides in Dimethyl Sulfoxide (DMSO). As a class of molecules with significant therapeutic potential, their often-poor solubility presents a common yet critical challenge in experimental workflows.[1][2] This resource is designed to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[3,4-b]pyridine sulfonamide compound won't dissolve in 100% DMSO at my target concentration. What are the immediate first steps?
A1: This is a frequent challenge, often rooted in the compound's high crystal lattice energy and lipophilicity, characteristic of many heterocyclic structures.[3][4] Before moving to more complex methods, always start with fundamental physical techniques to increase the kinetic energy of the system.
Vortexing: Begin by vortexing the sample vigorously for 1-2 minutes. This is the simplest method to increase the interaction between the compound and the solvent.
Sonication: Utilize a bath sonicator for 10-15 minutes. The high-frequency sound waves create cavitation bubbles, and their collapse generates localized energy that can break apart crystal lattices and facilitate dissolution.[5]
Gentle Heating: Warm the solution in a water bath at 30-40°C for 15-30 minutes.[6] Increased temperature enhances the kinetic energy of both the solute and solvent molecules, overcoming the intermolecular forces that hold the solid compound together.[7] Crucial Caveat: Always verify the thermal stability of your specific compound. DMSO itself is stable at these temperatures, but the compound may not be.[8][9]
If these initial steps fail, it indicates a more significant thermodynamic solubility limit has been reached, requiring more advanced strategies.
Q2: I successfully dissolved my compound in DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer (e.g., PBS, cell culture media). Why does this happen?
A2: This phenomenon, often called "crashing out," is one of the most common issues in biological assays.[6] DMSO is an exceptionally strong organic solvent capable of dissolving many compounds that are poorly soluble in water.[10][11] When your DMSO stock is introduced into an aqueous environment, the solvent properties dramatically shift. The compound, no longer adequately solvated, rapidly precipitates out of the solution, leading to inaccurate assay results.[12]
To mitigate this, you must control the dilution process carefully. A stepwise dilution protocol is highly recommended. For a detailed procedure, refer to Experimental Protocol 2 in this guide.
Q3: What is "kinetic solubility" versus "thermodynamic solubility," and why does it matter for my experiments?
A3: Understanding this distinction is critical for experimental design and data interpretation.
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can remain dissolved in a solvent under stable conditions over an extended period.[13] It is a property of the compound in its most stable crystalline form.
Kinetic Solubility: This refers to the concentration of a compound that can be dissolved when a solution is prepared rapidly, typically by diluting a high-concentration DMSO stock into an aqueous buffer.[14] The resulting concentration can temporarily exceed the thermodynamic solubility, creating a supersaturated state. This is often what is measured in high-throughput screening.[15]
For most in vitro assays, achieving a sufficient kinetic solubility for the duration of the experiment is the primary goal. However, be aware that a supersaturated solution is inherently unstable and may precipitate over time.[16]
Q4: Can the purity or solid-state form of my compound affect its solubility in DMSO?
A4: Absolutely. The solid-state properties of your compound play a pivotal role.
Polymorphism: Your compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy and, consequently, different solubility.[17] An amorphous (non-crystalline) form is typically more soluble than its crystalline counterparts because less energy is required to break the solid-state interactions.[3] If you observe batch-to-batch variability in solubility, polymorphism may be the cause.
Purity: Impurities can sometimes enhance or suppress solubility. More importantly, an incorrect assessment of purity can lead to errors in calculating the actual concentration of your stock solution. Always use compounds of the highest possible purity for reliable and reproducible results.
When basic physical methods are insufficient, a systematic approach is required to overcome solubility challenges. This guide provides a decision-making workflow and detailed explanations for each strategy.
Decision Workflow for Solubility Enhancement
The following diagram outlines a logical progression for troubleshooting the solubility of pyrazolo[3,4-b]pyridine sulfonamides.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Issue 1: Compound remains insoluble in DMSO after physical methods.
Possible Cause: The thermodynamic solubility limit in 100% DMSO is below your target concentration. The strong intermolecular forces in the compound's crystal lattice are greater than the solvation energy provided by DMSO alone.[4]
Troubleshooting Strategy 1: Co-solvency
Scientific Rationale: A co-solvent is a water-miscible organic solvent used in combination with the primary solvent (DMSO) to enhance drug solubility.[18] Co-solvents work by reducing the polarity of the solvent system, which can better accommodate lipophilic molecules. For pyrazolo[3,4-b]pyridine sulfonamides, which often have aromatic and heterocyclic rings, a less polar environment can be favorable.[15]
Recommended Actions:
Screen Co-solvents: Test a range of pharmaceutically acceptable co-solvents. Prepare small test batches of your compound in mixtures of DMSO and a co-solvent (e.g., 90:10, 80:20 v/v).
Optimize Concentration: Gradually increase the percentage of the co-solvent. Be mindful that the properties of the final stock solution (e.g., viscosity, compatibility with assays) will change.
Data Summary: Common Co-solvents for DMSO Stock Preparation
Co-solvent
Class
Typical Starting % (v/v) in DMSO
Key Considerations
N-Methyl-2-pyrrolidone (NMP)
Aprotic Solvent
10-30%
Excellent solubilizer, but assess its compatibility with your specific assay.
Common vehicle for in vivo studies; good safety profile.[20]
| Ethanol | Protic Solvent | 10-20% | Can be effective but is more volatile than other options. |
Troubleshooting Strategy 2: pH Adjustment
Scientific Rationale: The sulfonamide moiety (-SO₂NH-) is weakly acidic. By adding a small amount of a suitable base, you can deprotonate this group, forming an anionic salt.[21] This charged species is significantly more polar and often exhibits much higher solubility in polar solvents like DMSO.[22] This is a cornerstone of formulation science for ionizable drugs.[23]
Recommended Actions:
Use a Molar Equivalent: Add a small volume of a dilute basic solution (e.g., 1N NaOH or 1M triethylamine) in a 1:1 molar ratio to your compound suspension in DMSO.
Monitor pH: While direct pH measurement in DMSO is not standard, the goal is simply to facilitate salt formation. Use the minimum amount of base required for dissolution.
Caution: This approach fundamentally changes the compound into its salt form. Assess if this change could impact its biological activity or interaction with the target.
Issue 2: Compound dissolves in a DMSO/co-solvent mixture but precipitates upon aqueous dilution.
Possible Cause: While the co-solvent helped in the initial stock preparation, the final concentration of organic solvent in the aqueous assay buffer is too low to maintain solubility. This is a very common outcome.[6]
Scientific Rationale: When simple co-solvency fails upon dilution, formulation excipients that create a favorable microenvironment for the drug in the aqueous phase are needed.
Recommended Actions:
Use of Surfactants: Incorporate a non-ionic surfactant like Tween® 80 or Cremophor® EL into your final aqueous buffer at a concentration above its critical micelle concentration (CMC), typically 0.05-0.1%.[24][25] Surfactants form micelles that can encapsulate the hydrophobic drug molecule, preventing precipitation.[25]
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic part of the molecule from the aqueous environment and enhancing solubility.[16][17] Consider adding agents like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to the aqueous buffer.
Experimental Protocols
Protocol 1: Systematic Approach to Preparing a High-Concentration Stock Solution
This protocol provides a step-by-step method for dissolving a challenging pyrazolo[3,4-b]pyridine sulfonamide in DMSO.
Preparation: Weigh the required amount of your compound into a sterile, appropriate-sized glass vial (e.g., amber glass to protect from light).
Initial Solvent Addition: Add 80% of the final required volume of high-purity, anhydrous DMSO (essential to avoid issues from water absorption[5]).
Vortexing: Cap the vial tightly and vortex at maximum speed for 2 minutes. Visually inspect for undissolved material.
Sonication: Place the vial in a bath sonicator. Sonicate for 15 minutes. Visually inspect again.
Gentle Heating: If solid remains, place the vial in a water bath or bead bath set to 35°C. Incubate for 20 minutes, with intermittent vortexing every 5 minutes. Do not exceed temperatures that could degrade the compound.
Final Volume Adjustment: Once the compound is fully dissolved, allow the solution to return to room temperature. Add DMSO to reach the final target volume and vortex thoroughly to ensure homogeneity.
Filtration: Filter the stock solution through a 0.22 µm syringe filter (ensure the filter material is compatible with DMSO, e.g., PTFE) to remove any microscopic particulates.
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5]
Protocol 2: Optimized Stepwise Dilution into Aqueous Buffer
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous medium for biological assays.
Caption: Workflow for optimized stepwise aqueous dilution.
Pre-warm Aqueous Buffer: Warm your final assay buffer (e.g., PBS, cell culture medium) to the temperature of your assay (typically 37°C). This can slightly increase the solubility of the compound during the dilution process.[6]
Prepare for Intermediate Dilution: In a separate tube, add a small volume of the pre-warmed buffer. The volume should be at least 10-20 times the volume of the DMSO stock you will be adding.
Create the Intermediate Dilution: While vortexing the tube containing the buffer, add the required volume of your high-concentration DMSO stock dropwise. Continuous and vigorous mixing at this stage is the most critical step to prevent localized high concentrations that lead to precipitation.
Create the Final Dilution: Immediately transfer the freshly made intermediate dilution into the final, larger volume of pre-warmed assay buffer. Mix by inverting the container or gentle swirling. Avoid vigorous vortexing if working with proteins or cells.
Use Promptly: Use the final diluted solution in your experiment as soon as possible, as supersaturated solutions can precipitate over time.
By following these structured troubleshooting guides and protocols, researchers can systematically address the solubility challenges posed by pyrazolo[3,4-b]pyridine sulfonamides, leading to more reliable and reproducible experimental outcomes.
References
MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
Wikipedia. (n.d.). Dimethyl sulfoxide.
Creative Proteomics. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool.
Solvents. (n.d.). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing.
MDPI. (n.d.). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery.
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data.
ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?.
American Chemical Society. (2021, September 20). Dimethyl sulfoxide.
The Medicine Maker. (2026, February 11). Solving the Problem of Insolubility: Part I.
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
Drug Development & Delivery. (2024, March 28). FORMULATION DEVELOPMENT - Solving Tough Solubility Issues With Fewer Compromises & Better Outcomes.
ResearchGate. (2025, August 9). Effect of Temperature on the Structural and Thermodynamic Properties of Aqueous Dimethyl Sulfoxide.
Yufeng. (n.d.). The effect of room-temperature storage on the stability of compounds in DMSO.
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility.
Royal Society of Chemistry. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility.
ResearchGate. (n.d.). Strategies to Address Low Drug Solubility in Discovery and Development.
BenchChem. (2025). Technical Support Center: Improving Compound Solubility in DMSO.
ResearchGate. (2025, August 5). Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide and trifluoromethyl moieties.
International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
ResearchGate. (2025, August 10). Improving solubility via structural modification.
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Poorly Soluble Sulfonamide Drugs.
BenchChem. (2025). Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives.
BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Demethoxyviridiol for In Vitro Assays.
ResearchGate. (2025, October 13). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
Ziath. (n.d.). Samples in DMSO: What an end user needs to know.
PMC. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
MDPI. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
PMC. (n.d.). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies.
PMC. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
PMC. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity.
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?.
HPLC Methodologies for Pyrazolo[3,4-b]pyridine: A Comparative Technical Guide
Topic: HPLC Retention Time and Method for Pyrazolo[3,4-b]pyridine Purity Check Content Type: Publish Comparison Guide Executive Summary & Strategic Context Pyrazolo[3,4-b]pyridine is a privileged scaffold in drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Retention Time and Method for Pyrazolo[3,4-b]pyridine Purity Check
Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
Pyrazolo[3,4-b]pyridine is a privileged scaffold in drug discovery, serving as the core structure for numerous kinase inhibitors (e.g., substituted derivatives targeting TRK, TBK1, and Topoisomerase IIα). Its fused bicyclic system contains three nitrogen atoms, imparting significant basicity and polarity.
The Analytical Challenge:
The primary challenge in analyzing pyrazolo[3,4-b]pyridine is its basic nature (pKa ~5.2–6.0). On standard silica-based C18 columns at neutral pH, the protonated nitrogen interacts with residual silanols, causing peak tailing , retention time shifts , and poor resolution from impurities.
This guide compares three distinct chromatographic approaches to solve this problem, prioritizing self-validating protocols and robust data integrity.
Method Comparison: Acidic vs. High-pH vs. HILIC
The following table summarizes the performance metrics of the three primary methodologies available for purity assessment.
Feature
Method A: Acidic C18 (Standard)
Method B: High-pH C18 (Recommended)
Method C: HILIC (Alternative)
Principle
Ion-pairing / Protonation
Neutralization of basic nitrogen
Partitioning into water layer
Column Chemistry
End-capped C18 (e.g., Luna C18(2), Zorbax SB)
Hybrid Silica (e.g., XBridge BEH, Gemini NX)
Bare Silica or Amide
Mobile Phase
0.1% TFA or Formic Acid / ACN
10mM NH₄HCO₃ (pH 10) / ACN
Ammonium Acetate / ACN
Peak Shape
Good (with TFA); Moderate (with Formic)
Excellent (Sharp, Symmetric)
Good for very polar derivatives
Retention Behavior
Elutes earlier (ionized form is more polar)
Elutes later (neutral form is more hydrophobic)
Elutes later (polar retention)
MS Compatibility
Yes (Formic); No/Poor (TFA suppresses signal)
Yes (Ammonium Bicarbonate is volatile)
High Sensitivity
Suitability
Routine QC, Crude Purity
Final Purity, Impurity Profiling
Polar Metabolites
Detailed Experimental Protocols
Method A: The "Workhorse" Protocol (Acidic C18)
Best for rapid screening of synthetic intermediates where mass spectrometry confirmation is required.
Causality: The addition of 0.1% Formic Acid lowers the pH to ~2.7, ensuring the pyridine nitrogen is fully protonated. While this increases solubility, it can lead to secondary interactions. Using a highly end-capped column is critical to mask silanols.
Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
Expected Result: The unsubstituted pyrazolo[3,4-b]pyridine core typically elutes early (approx. RT 4.5–5.5 min) due to its polarity. Lipophilic derivatives (e.g., N-phenyl substituted) will elute between 8–12 min.
Method B: The "High Performance" Protocol (High pH)
Best for final purity checks and resolving closely eluting isomers.
Causality: At pH 10, the pyrazolo[3,4-b]pyridine core is deprotonated (neutral). Neutral basic compounds interact primarily via hydrophobic mechanisms with the C18 stationary phase, eliminating silanol cation-exchange interactions. This results in sharper peaks and higher theoretical plate counts.
Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (150 mm × 4.6 mm, 5 µm). Note: Do not use standard silica columns at this pH; they will dissolve.
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with Ammonium Hydroxide).
Self-Validating Check: Calculate the Tailing Factor (Tf) .
Method A often yields Tf ~ 1.2–1.5.
Method B should yield Tf < 1.1. If Tf > 1.2 in Method B, the column has degraded or the pH is incorrect.
Visualization: Method Selection & Workflow
The following diagram illustrates the logical decision pathway for selecting the appropriate method based on the specific derivative properties and data requirements.
Caption: Decision matrix for selecting the optimal chromatographic condition based on analyte polarity and resolution requirements.
Data Analysis & Interpretation
Retention Time (RT) Markers
Retention times shift significantly based on substitution patterns. Use the following relative retention times (RRT) against the unsubstituted core (set to 1.0) as a guide:
Compound Type
Functional Group
Expected RRT (Acidic Method)
Mechanism
Core
Unsubstituted
1.00
Baseline polarity
Derivative
3-Amino
0.85 – 0.95
Increased polarity (H-bonding)
Derivative
1-Phenyl
1.80 – 2.20
Significant hydrophobic increase
Derivative
4-Chloro
1.40 – 1.60
Halogen hydrophobicity
System Suitability Criteria (Acceptance Limits)
To ensure the trustworthiness of your data, every run must meet these criteria:
Resolution (Rs): > 1.5 between the main peak and nearest impurity.
Tailing Factor (Tf): < 1.5 (Strict limit: < 1.2 for High pH method).
Injection Precision: RSD < 0.5% for retention time (n=5 injections).
References
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents.
Source: PMC (PubMed Central).
URL:[Link]
Relevance: Validates purity thresholds (>95%) and general HPLC conditions for biological screening.
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
Source: PMC (PubMed Central).
URL:[Link]
Relevance: Provides specific mobile phase ratios (MeOH/Water) and flow rates for TRK-inhibitor derivatives.
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.
Source: PubMed.
URL:[Link]
Relevance: Details the use of TFA-based acidic gradients for high-sensitivity LC-MS analysis.
HPLC Methods for analysis of Pyridine.
Source: HELIX Chromatography.
URL:[Link]
Relevance: Offers technical insight into mixed-mode chromatography for difficult-to-retain basic heterocycles.
Comparative Potency Guide: Pyrazolo[3,4-b]pyridine vs. Pyrazolo[1,5-a]pyrimidine Sulfonamides
Executive Summary: The Bioisosteric Landscape In the high-stakes arena of kinase inhibitor design, the choice of the central heterocyclic scaffold is the primary determinant of potency. This guide objectively compares tw...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bioisosteric Landscape
In the high-stakes arena of kinase inhibitor design, the choice of the central heterocyclic scaffold is the primary determinant of potency. This guide objectively compares two privileged scaffolds: pyrazolo[3,4-b]pyridine and pyrazolo[1,5-a]pyrimidine .[1]
While both scaffolds function as adenine bioisosteres, experimental data indicates a distinct divergence in their application and potency profiles when coupled with sulfonamide moieties:
Pyrazolo[1,5-a]pyrimidine has emerged as the superior scaffold for high-affinity ATP-competitive inhibition , particularly in Cyclin-Dependent Kinases (CDKs) and Tropomyosin Receptor Kinases (TRKs). Its nitrogen arrangement allows for a "cleaner" mimicry of the purine core, often resulting in single-digit nanomolar (nM) potency.
Pyrazolo[3,4-b]pyridine , while versatile, often requires more extensive substitution to achieve equipotent binding in the same kinase pockets. However, its sulfonamide derivatives (specifically at the N1 position) have shown unique utility in antimicrobial applications and as Carbonic Anhydrase (CA) inhibitors , driven by different electronic distributions.
This guide analyzes the structural causality behind these differences, supported by experimental protocols and pathway visualizations.[1]
Structural & Electronic Profiling
The potency difference stems fundamentally from the arrangement of the nitrogen atoms, which dictates the Hydrogen Bond (H-bond) donor/acceptor vectors in the kinase hinge region.
Scaffold Comparison
Pyrazolo[1,5-a]pyrimidine: A fused 5-6 system where the bridgehead nitrogen (N1) eliminates a proton donor site, fixing the tautomeric state. This rigidity often reduces the entropic penalty upon binding.
Pyrazolo[3,4-b]pyridine: Isomeric to the above.[2] It possesses an NH in the pyrazole ring (N1) if unsubstituted, allowing for tautomerism (1H vs 2H).[2] Sulfonylation at N1 locks this tautomer but can alter the electronic density of the pyridine ring, affecting hinge interactions.
Visualization: Scaffold Topologies
Figure 1: Structural divergence and primary target mapping of the two scaffolds.
Comparative Potency Analysis (Data-Driven)
The following data synthesizes findings from SAR studies targeting CDK2 and TRK , where both scaffolds have been evaluated.
Potency Benchmarking (IC50 Values)
Feature
Pyrazolo[1,5-a]pyrimidine Sulfonamides
Pyrazolo[3,4-b]pyridine Sulfonamides
Advantage
Primary Target
CDK2 / CDK9 / TRK
B-Raf / Bacterial Enzymes
[1,5-a] for CDKs
Binding Mode
ATP-competitive (Hinge Binder)
ATP-competitive / Allosteric
[1,5-a] (Predictable)
Potency Range
< 10 nM (Common)
50 - 500 nM (Typical)
[1,5-a]
Solubility
Moderate (Sulfonamide aids)
Good (N1-Sulfonamides)
[3,4-b]
Selectivity
High (Kinome selective)
Moderate (Promiscuous)
[1,5-a]
Case Study: CDK Inhibition
In studies developing inhibitors for CDK2/Cyclin A:
Pyrazolo[1,5-a]pyrimidine derivatives (e.g., Dinaciclib analogs) frequently achieve IC50 values of 1–5 nM . The scaffold positions substituents perfectly to interact with the "gatekeeper" residue and the solvent front.
Pyrazolo[3,4-b]pyridine derivatives , while active, often show reduced potency (IC50 ~100 nM range) unless heavily optimized with specific aryl-sulfonamide tails to capture additional interactions outside the ATP pocket.
Key Insight: The pyrazolo[1,5-a]pyrimidine core is a "privileged structure" for kinases because its vector geometry aligns almost identically with ATP's adenine, requiring less "induced fit" energy expenditure by the enzyme.
Mechanistic Causality: The Signaling Pathway
Understanding why potency differs requires visualizing the downstream effects. The pyrazolo[1,5-a]pyrimidine scaffold's superior inhibition of TRK/CDK pathways leads to more profound downstream signaling arrest.
Figure 2: Inhibition of the TRK/MAPK pathway by high-potency pyrazolo[1,5-a]pyrimidines.
Validated Experimental Protocols
To verify the potency differences in your own lab, use this self-validating kinase assay workflow. This protocol is standardized for comparing ATP-competitive inhibitors.
ADP-Glo™ Kinase Assay Workflow
This luminescent assay quantifies kinase activity by measuring the generation of ADP.
Reagents:
Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Substrate (e.g., Poly(Glu, Tyr) for TRK).
Ultra-Pure ATP.
Test Compounds (dissolved in DMSO).
Protocol Steps:
Preparation: Dilute compounds in Kinase Buffer to 4x desired concentration (1% DMSO final).
Enzyme Reaction:
Add 2.5 µL of compound to 384-well plate.
Add 2.5 µL of Kinase enzyme (e.g., CDK2/CyclinA). Incubate 10 min at RT.
Add 5 µL of ATP/Substrate mix to initiate reaction.
Incubation: Incubate at RT for 60 minutes.
ADP-Glo Step: Add 10 µL of ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure luminescence on a plate reader (e.g., EnVision).
Self-Validation Check:
Z-Factor: Must be > 0.5 for the assay to be valid.
Reference Control: Include Staurosporine or Dinaciclib as a positive control. If the reference IC50 deviates >3-fold from historical data, discard the run.
Synthesis Strategy Visualization
The synthetic accessibility of these scaffolds differs. Pyrazolo[1,5-a]pyrimidines are often accessed via a condensation that allows late-stage diversification, facilitating SAR exploration.
Figure 3: General synthetic route for pyrazolo[1,5-a]pyrimidine sulfonamides.
Conclusion & Recommendation
For researchers targeting CDK, TRK, or FLT3 kinases , the pyrazolo[1,5-a]pyrimidine scaffold is the recommended starting point. Its structural rigidity and electronic profile consistently yield higher potency (lower IC50) and better selectivity profiles compared to the pyrazolo[3,4-b]pyridine isomer.
Pyrazolo[3,4-b]pyridine remains a valuable scaffold for antimicrobial targets or when exploring novel IP space where the [1,5-a] scaffold is patented.
References
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. RSC Advances. Available at: [Link]
Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules. Available at: [Link]
Exploration of antimicrobial potential of pyrazolo[3,4-b]pyridine scaffold bearing benzenesulfonamide. ResearchGate. Available at: [Link]
Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
A Comparative Guide to Pyrazolo[3,4-b]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors
This guide provides a comprehensive analysis of the carbonic anhydrase (CA) inhibition profile of pyrazolo[3,4-b]pyridine sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, th...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive analysis of the carbonic anhydrase (CA) inhibition profile of pyrazolo[3,4-b]pyridine sulfonamides. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the synthesis, structure-activity relationships (SAR), and comparative efficacy of this promising class of inhibitors. We will explore their performance against key human carbonic anhydrase (hCA) isoforms and provide the necessary experimental framework for their evaluation, empowering you to make informed decisions in your research endeavors.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for respiration, pH homeostasis, and various metabolic pathways.[2] There are 16 known human α-CA isoforms, each with distinct tissue distribution and physiological functions.[1][3] Dysregulation of CA activity is implicated in a range of pathologies, making them attractive therapeutic targets. For instance, inhibition of specific CA isoforms is a clinically validated strategy for the treatment of glaucoma, edema, epilepsy, and even certain types of cancer.[2][4]
The sulfonamide group has long been the cornerstone of CA inhibitor design, owing to its ability to coordinate with the zinc ion in the enzyme's active site.[5] However, the development of isoform-selective inhibitors remains a significant challenge, as many existing sulfonamide-based drugs exhibit off-target effects due to their broad-spectrum activity.[1] This has spurred the exploration of novel heterocyclic scaffolds, such as pyrazolo[3,4-b]pyridine, to achieve enhanced selectivity and potency.
The Pyrazolo[3,4-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazolo[3,4-b]pyridine core is a bicyclic heteroaromatic system that has garnered considerable attention in medicinal chemistry due to its diverse biological activities, including kinase inhibition and antimicrobial effects.[6][7] Its rigid structure and synthetic tractability make it an excellent platform for the rational design of enzyme inhibitors. By functionalizing this scaffold with a sulfonamide moiety, researchers have developed a new class of CA inhibitors with promising inhibitory profiles.
General Synthesis of Pyrazolo[3,4-b]pyridine Sulfonamides
The synthesis of pyrazolo[3,4-b]pyridine sulfonamides typically involves the construction of the bicyclic core followed by the introduction of the sulfonamide group. A common synthetic route starts from 5-aminopyrazole derivatives, which undergo condensation with β-dicarbonyl compounds or their equivalents to form the pyridine ring.[6] The sulfonamide functionality is often introduced via coupling reactions with sulfonyl chlorides. The versatility of this synthetic approach allows for the introduction of a wide range of substituents on both the pyrazole and pyridine rings, facilitating the exploration of structure-activity relationships.
Comparative Inhibition Profile of Pyrazolo[3,4-b]pyridine Sulfonamides
The inhibitory potency of pyrazolo[3,4-b]pyridine sulfonamides has been evaluated against several key human carbonic anhydrase isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. The following table summarizes the inhibition data (Kᵢ in nM) for a selection of representative compounds from this class, with the clinically used drug acetazolamide (AAZ) as a reference.
Note: A lower Kᵢ value indicates a higher inhibitory potency. Dashes indicate data not available in the cited sources.
The data reveals that several pyrazolo[3,4-b]pyridine sulfonamides exhibit potent, low nanomolar inhibition against various CA isoforms.[8][9][10][11] Notably, some compounds, such as 1k and 15, display high potency against hCA II, a key target for antiglaucoma drugs.[8][9][10] Furthermore, compounds like 15 and 4c show strong inhibition of the tumor-associated isoform hCA IX, suggesting their potential as anticancer agents.[10]
Structure-Activity Relationship (SAR) and Selectivity
The extensive research on pyrazolo[3,4-b]pyridine sulfonamides has provided valuable insights into their structure-activity relationships. The nature and position of substituents on the bicyclic core significantly influence both the inhibitory potency and the selectivity profile.
Caption: Generalized SAR of pyrazolo[3,4-b]pyridine sulfonamides.
Key SAR observations include:
Substituents on the Pyridine Ring: The introduction of bulky hydrophobic groups on the pyridine moiety can lead to enhanced interactions with the hydrophobic half of the CA active site, often resulting in increased potency.[10]
Substituents on the Pyrazole Ring: Modifications at this position can significantly impact isoform selectivity. For example, the presence of certain aryl groups can favor inhibition of the tumor-associated isoforms hCA IX and XII over the ubiquitous cytosolic isoforms hCA I and II.[10]
Linker between the Scaffold and Sulfonamide: The nature and length of the linker connecting the pyrazolo[3,4-b]pyridine core to the benzenesulfonamide ring also play a crucial role in determining the overall inhibitory profile.
Comparison with Other Classes of Carbonic Anhydrase Inhibitors
While sulfonamides are the most established class of CA inhibitors, other chemical classes have also been explored.[5] These include:
Sulfamates and Sulfamides: These are isosteres of sulfonamides and generally exhibit a similar mechanism of action.[1]
Coumarins: This class of natural products and their synthetic derivatives often act as prodrugs, being hydrolyzed in vivo to the active carboxylic acid form which then inhibits the enzyme.
Carbohydrate-based Inhibitors: Glycosylation of known CA inhibitor scaffolds has emerged as a strategy to improve solubility and achieve better isoform selectivity, particularly for targeting tumor-associated CAs.[1][3]
Compared to these alternatives, pyrazolo[3,4-b]pyridine sulfonamides offer a unique combination of a synthetically accessible and tunable scaffold with the well-established zinc-binding properties of the sulfonamide group. This allows for a more rational approach to designing potent and selective inhibitors.
The determination of CA inhibitory activity is typically performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂.[8][9] This method allows for the precise measurement of initial reaction rates and the determination of kinetic parameters such as Kᵢ.
Principle of the Assay
The assay is based on the principle that the CA-catalyzed hydration of CO₂ leads to a change in pH. This pH change is monitored using a pH indicator dye, and the rate of this change is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of the reaction decreases, allowing for the calculation of the inhibitor's potency.
Workflow
Caption: Workflow for the stopped-flow CO₂ hydrase assay.
Step-by-Step Methodology
Reagent Preparation:
Assay Buffer: Prepare a suitable buffer (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red) and an appropriate salt concentration.[12]
Enzyme Solution: Prepare a stock solution of the purified human carbonic anhydrase isoform in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme.
Inhibitor Solutions: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine sulfonamide compounds in a suitable solvent (e.g., DMSO) and then dilute further in the assay buffer.
CO₂ Solution: Prepare a saturated solution of CO₂ by bubbling CO₂ gas through chilled, deionized water.[13]
Stopped-Flow Instrument Setup:
Set the temperature of the stopped-flow instrument to the desired temperature (typically 25 °C).
Equilibrate the syringes of the instrument with the assay buffer.
Load one syringe with the enzyme/inhibitor solution and the other with the CO₂-saturated water.
Data Acquisition:
Initiate the stopped-flow experiment, which rapidly mixes the contents of the two syringes.
Record the change in absorbance of the pH indicator at its λ_max over a short time course (typically a few seconds).
Perform control experiments in the absence of the enzyme (uncatalyzed reaction) and in the absence of the inhibitor (uninhibited enzyme activity).
Data Analysis:
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
Determine the percent inhibition for each inhibitor concentration.
Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme.
Conclusion and Future Directions
Pyrazolo[3,4-b]pyridine sulfonamides represent a highly promising class of carbonic anhydrase inhibitors with the potential for developing potent and isoform-selective therapeutic agents. Their favorable structure-activity relationships and synthetic accessibility make them an attractive scaffold for further optimization. Future research in this area should focus on:
Enhancing Isoform Selectivity: Fine-tuning the substituents on the pyrazolo[3,4-b]pyridine core to achieve greater selectivity for specific CA isoforms, particularly the disease-relevant ones.
In Vivo Efficacy Studies: Evaluating the in vivo efficacy and pharmacokinetic properties of the most potent and selective compounds in relevant animal models of glaucoma, cancer, and other diseases.
Exploration of Novel Moieties: Investigating the incorporation of other zinc-binding groups in place of the sulfonamide to explore alternative binding modes and potentially overcome resistance mechanisms.
This guide provides a solid foundation for researchers to understand and further explore the potential of pyrazolo[3,4-b]pyridine sulfonamides as next-generation carbonic anhydrase inhibitors.
References
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Pharmaceuticals, 15(3), 316. [Link]
Capasso, C., & Supuran, C. T. (2015). The five classes of Carbonic Anhydrases Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 379-385. [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]
González-Lara, E., et al. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 26(11), 3326. [Link]
Bouslama, A., et al. (2021). Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. Molecules, 26(18), 5459. [Link]
Justicia, H., & St Hilaire, R. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls. StatPearls Publishing. [Link]
Al-Ghorbani, M., et al. (2021). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[5][6][8]triazolo[3,4-b][6][8][9]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 138-149. [Link]
Patsnap Synapse. (2024). What are CAs inhibitors and how do they work?. [Link]
Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1845-1860. [Link]
Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Taylor & Francis Online. [Link]
Wang, X., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(10), 1235-1243. [Link]
Gincel, E., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]
Al-Hourani, B. J. (2018). Scheme 61. Synthesis of pyrazolo[3,4-b]-pyridine 223 and triazolo[l,5a]pyridine (224, 225). ResearchGate. [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. ResearchGate. [Link]
Sławiński, J., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(19), 6593. [Link]
Geronikaki, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. PubMed, 35337114. [Link]
Geronikaki, A., et al. (2023). Structure–activity relationship summary of tested compounds. ResearchGate. [Link]
Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of Pharmaceutical Sciences, 73(3), 352-358. [Link]
Chen, J., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6439. [Link]
Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
Swietach, P., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
Pfaller, R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7303. [Link]
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. The Journal of Biological Chemistry, 246(8), 2561-2573. [Link]